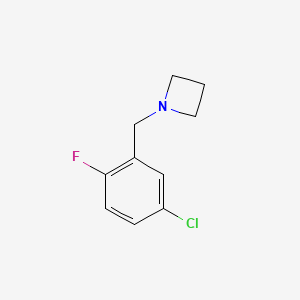
1-(5-Chloro-2-fluorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. Another method involves the cyclization of β-lactams, which can be achieved through nucleophilic substitution, cycloaddition, ring expansion, rearrangement, or reduction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of method depends on the desired scale of production and the availability of starting materials.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1-(5-Chloro-2-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in azetidines makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound may interact with enzymes or receptors, leading to biological effects such as inhibition or activation of specific pathways.
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 1-(5-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents with the azetidine ring imparts distinct properties that can be leveraged in various applications.
生物活性
1-(5-Chloro-2-fluorobenzyl)azetidine is a heterocyclic compound characterized by its azetidine ring and halogenated benzyl substituents. Its molecular formula is C10H10ClFN, with a molecular weight of approximately 201.64 g/mol. The unique combination of chlorine and fluorine atoms on the benzyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
Pharmacological Applications
The biological activity of this compound is primarily linked to its pharmacological applications, particularly in cancer treatment and as a potential inhibitor of various biological targets. Compounds containing azetidine rings have been associated with diverse therapeutic effects, including:
- Anticancer Activity : Studies have indicated that azetidine derivatives can exhibit antiproliferative effects against various cancer cell lines, including lung and breast cancer cells .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Azetidine-based compounds have been explored as inhibitors of PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition is particularly relevant for treating cancers with BRCA mutations .
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Affinity : Interaction studies suggest that this compound may bind effectively to specific biological targets, thereby modulating their activity.
- Cell Proliferation Inhibition : Similar compounds have shown significant inhibition of cell proliferation in vitro, with IC50 values often in the nanomolar range .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other azetidine derivatives, which can provide insights into its biological activity. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)azetidine | Contains a chlorobenzyl group | Anticancer activity |
| 1-(3-Fluorobenzyl)azetidine | Contains a fluorobenzyl group | Antiproliferative effects |
| 1-(5-Bromo-2-methylbenzyl)azetidine | Contains a bromomethylbenzyl group | Potentially similar biological effects |
The presence of dual halogenation (chlorine and fluorine) in this compound may enhance its reactivity compared to other compounds that possess only one halogen.
Case Studies
Research has demonstrated the efficacy of azetidine derivatives in various settings:
- Anticancer Studies : A study evaluated the antiproliferative activity of several azetidine compounds against lung and breast cancer cell lines, revealing promising results for compounds similar to this compound .
- PARP Inhibitor Development : The design and synthesis of azetidine-based PARP inhibitors have shown high selectivity towards PARP-1 and PARP-2, indicating that modifications to the azetidine structure can lead to enhanced potency against cancer cells .
属性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
1-[(5-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI 键 |
XSOVHCUJXBHUIB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















